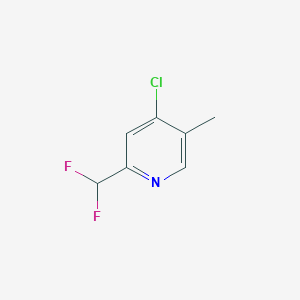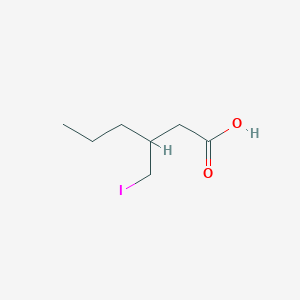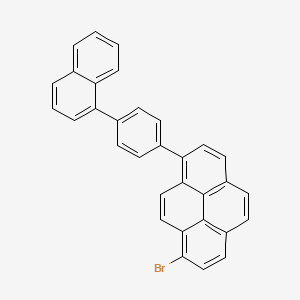
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acid bases such as cytosine, thymine, and uracil
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine involves the reaction of 4,6-dichloro-2-methylpyrimidine with sodium ethoxide in ethanol at room temperature. This reaction typically proceeds for about 2 hours, yielding the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and methyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.
Applications De Recherche Scientifique
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an antiviral or anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but lacks the ethoxy group.
4-Chloro-6-methoxy-2-methylpyrimidine: Similar to 4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine but with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both the ethoxy and methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10ClN3O |
|---|---|
Poids moléculaire |
187.63 g/mol |
Nom IUPAC |
4-chloro-6-ethoxy-2-methylpyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-3-12-7-5(9)6(8)10-4(2)11-7/h3,9H2,1-2H3 |
Clé InChI |
AFIAPLJPOORUEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=NC(=N1)C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


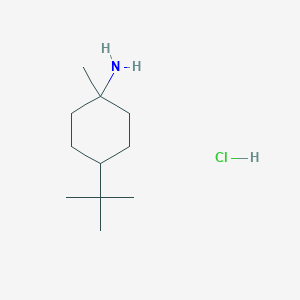
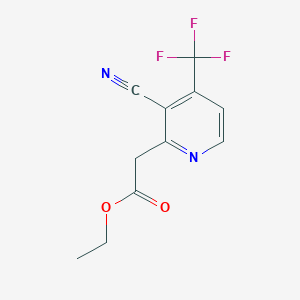
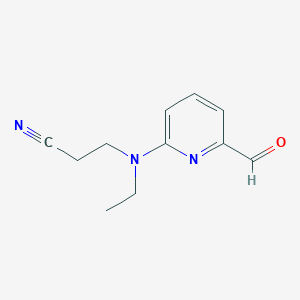
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)

![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)


